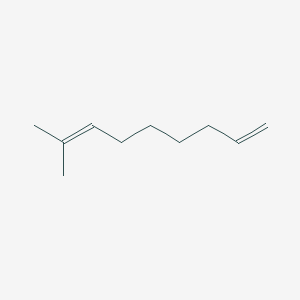![molecular formula C15H22O3S B14368984 1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene CAS No. 90183-84-9](/img/structure/B14368984.png)
1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a propoxy group bearing a cyclopentanesulfinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene typically involves multiple steps. One common approach is the reaction of 3-methoxyphenol with 3-bromopropyl cyclopentanesulfinate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The methoxy and propoxy groups can influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[3-(Cyclopentyl)propoxy]-3-methoxybenzene: Lacks the sulfinyl group, affecting its reactivity and properties.
Uniqueness
1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
90183-84-9 |
|---|---|
Molekularformel |
C15H22O3S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1-(3-cyclopentylsulfinylpropoxy)-3-methoxybenzene |
InChI |
InChI=1S/C15H22O3S/c1-17-13-6-4-7-14(12-13)18-10-5-11-19(16)15-8-2-3-9-15/h4,6-7,12,15H,2-3,5,8-11H2,1H3 |
InChI-Schlüssel |
VIGJPGDYNWOUGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCCCS(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)

![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)

![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)





![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)


